
3-Chloropyrazine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrazine-2,5-dicarboxamide is a chemical compound with the molecular formula C6H5ClN4O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2,5-dicarboxamide typically involves the homolytic amidation of 6-chloropyrazine-2-carbonitrile, yielding 5-cyano-3-chloropyrazine-2-carboxamide. This intermediate is then hydrolyzed to obtain this compound . The reaction conditions often include the use of dry toluene as a solvent and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropyrazine-2,5-dicarboxamide undergoes various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
3-Chloropyrazine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrazine-2,5-dicarboxamide involves its hydrolysis to pyrazinoic acid via bacterial enzymes. This metabolite then acts on specific molecular targets, such as mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
3-(3-Methylphenyl)-aminopyrazine-2,5-dicarboxamide: This compound has shown higher activity against Mycobacterium tuberculosis compared to 3-Chloropyrazine-2,5-dicarboxamide.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds .
Propiedades
Número CAS |
139888-34-9 |
|---|---|
Fórmula molecular |
C6H5ClN4O2 |
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
3-chloropyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H5ClN4O2/c7-4-3(6(9)13)10-1-2(11-4)5(8)12/h1H,(H2,8,12)(H2,9,13) |
Clave InChI |
NUZJLESALBNNEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C(=O)N)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
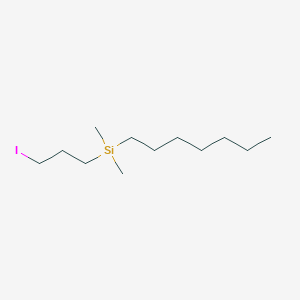
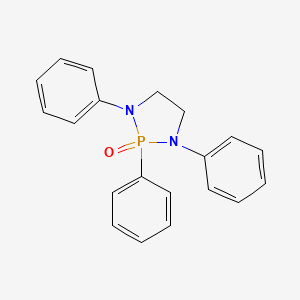
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
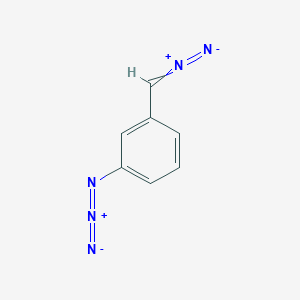
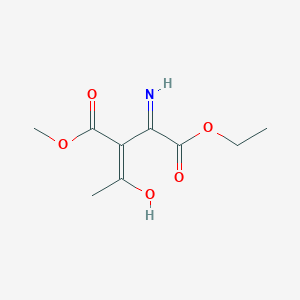

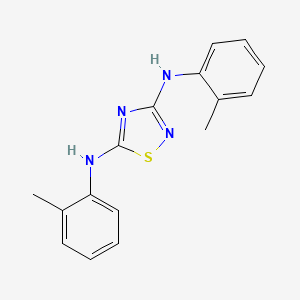
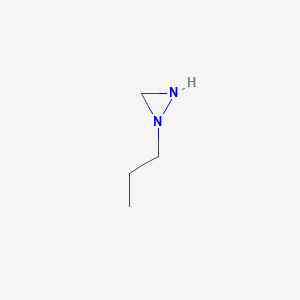
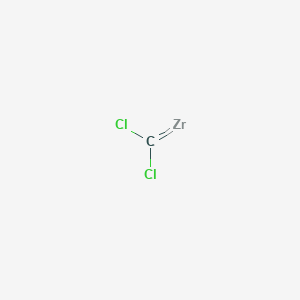
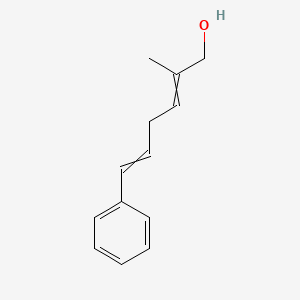
silane](/img/structure/B14288743.png)
